molecular formula C23H30N4 B10792816 N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine

N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine

Cat. No.: B10792816
M. Wt: 362.5 g/mol
InChI Key: OTGGRKWIRVAPBH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of cyclopropyl, indene, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the piperidine ring, and finally the introduction of the pyrimidine moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H30N4

Molecular Weight

362.5 g/mol

IUPAC Name

N-cyclopropyl-4-[1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C23H30N4/c1-2-5-19-15-17(14-18(19)4-1)10-13-27-12-3-6-20(16-27)22-9-11-24-23(26-22)25-21-7-8-21/h1-2,4-5,9,11,17,20-21H,3,6-8,10,12-16H2,(H,24,25,26)

InChI Key

OTGGRKWIRVAPBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC2CC3=CC=CC=C3C2)C4=NC(=NC=C4)NC5CC5

Origin of Product

United States

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